molecular formula C11H14N2 B13288375 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile

Cat. No.: B13288375
M. Wt: 174.24 g/mol
InChI Key: YVERDDKOLRJVTA-UHFFFAOYSA-N
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Description

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzyl cyanide with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Propan-2-yl)amino]phenyl}acetonitrile is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[4-(propan-2-ylamino)phenyl]acetonitrile

InChI

InChI=1S/C11H14N2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9,13H,7H2,1-2H3

InChI Key

YVERDDKOLRJVTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CC#N

Origin of Product

United States

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